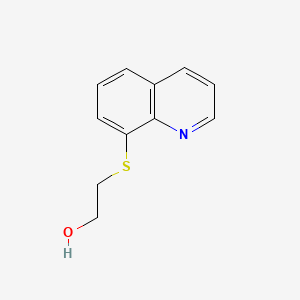

Ethanol, 2-(8-quinolylthio)-

Description

Its structure comprises an ethanol backbone with a sulfur atom bridging the hydroxyl group and the 8-position of a quinoline ring. Quinoline derivatives are renowned for their diverse applications in medicinal chemistry, corrosion inhibition, and material science due to their aromaticity, electron-rich environment, and ability to coordinate metals . The thioether linkage (-S-) in this compound may enhance its stability and reactivity compared to oxygen or nitrogen analogs, making it a candidate for enzyme inhibition and surface-active applications .

Properties

CAS No. |

7545-91-7 |

|---|---|

Molecular Formula |

C11H11NOS |

Molecular Weight |

205.28 g/mol |

IUPAC Name |

2-quinolin-8-ylsulfanylethanol |

InChI |

InChI=1S/C11H11NOS/c13-7-8-14-10-5-1-3-9-4-2-6-12-11(9)10/h1-6,13H,7-8H2 |

InChI Key |

KMGAMTBRYJXNOT-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)SCCO)N=CC=C2 |

Canonical SMILES |

C1=CC2=C(C(=C1)SCCO)N=CC=C2 |

Other CAS No. |

7545-91-7 |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) group exhibits moderate nucleophilicity, enabling reactions with electrophiles or participation in transition metal-catalyzed cross-couplings:

-

Liebeskind–Srogl Cross-Coupling :

In Pd-catalyzed reactions, the thioether group acts as a leaving group, facilitating coupling with arylboronic acids. For example, analogous quinolinyl-thioether derivatives undergo cross-coupling to form biaryl structures under Pd catalysis (e.g., PdDppfCl₂) at 80–100°C, yielding products in 39–89% efficiency . -

Reaction with C-Nucleophiles :

The sulfur atom undergoes nucleophilic attack by carbanions (e.g., phenylacetonitrile), forming sulfides. Steric effects from the quinoline ring direct selectivity toward sulfur rather than carbon electrophilicity .

Oxidation Reactions

The thioether and ethanol groups are susceptible to oxidation:

-

Thioether Oxidation :

Treatment with H₂O₂ or peracids oxidizes the thioether to sulfoxide (-SO-) or sulfone (-SO₂-). The ethanol group may concurrently oxidize to a ketone under strong conditions (e.g., K₂Cr₂O₇) . -

Ethanol Oxidation :

Secondary alcohols like the ethanol group in this compound are resistant to mild oxidants but form ketones with strong agents (e.g., CrO₃) .

Dehydration and Etherification

The ethanol group can undergo acid-catalyzed dehydration or etherification:

-

Dehydration to Alkene :

In the presence of H₂SO₄ or TsOH, the hydroxyl group is eliminated, forming a vinyl sulfide. This reaction competes with etherification . -

Ether Formation :

With excess ethanol under mild acidic conditions, intermolecular dehydration yields dialkyl ethers .

Coordination with Metal Complexes

The quinoline nitrogen and thioether sulfur serve as ligands for metal coordination:

-

Cu(II) Complexation :

Analogous thioether-quinoline compounds form stable complexes with Cu(II), influencing redox activity. For example, Cu(II)-quinoline-thioether complexes catalyze H₂O₂ activation .

Functionalization via Microwave-Assisted Reactions

Microwave irradiation enhances reaction efficiency:

-

Pd-Catalyzed Coupling :

Microwave conditions (e.g., Pd(OAc)₂, 1,10-phenanthroline) reduce reaction times from hours to minutes while maintaining yields (e.g., 49% for 4a ) .

Biological Activity and Protein Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets are notable:

Comparison with Similar Compounds

Thioether-Linked Ethanol Derivatives

Key Differences :

- Simpler thioethers like Ethanol, 2-(ethylthio) lack aromatic systems, resulting in lower molecular weight and reduced capacity for targeted interactions .

Amino and Alkoxy Ethanol Derivatives

Key Differences :

- Amino groups (e.g., in Ethanol, 2-(methylamino)) confer basicity and hydrogen-bonding capacity, whereas thioethers (e.g., Ethanol, 2-(8-quinolylthio)-) exhibit higher hydrophobicity and metal-binding affinity .

Chemical Reactivity

- Oxidation: Thioethers in Ethanol, 2-(8-quinolylthio)- can oxidize to sulfoxides or sulfones, whereas amino derivatives (e.g., Ethanol, 2-(methylamino)) may undergo N-alkylation or oxidation to nitroxides .

- Metal Coordination: The quinoline-thioether group enables chelation of transition metals (e.g., Cu²⁺, Fe³⁺), a property absent in aliphatic analogs like Ethanol, 2-(ethylthio) .

Enzyme Inhibition

- Comparison with 2-(2-Thienyl)ethanol: Thiophene derivatives show moderate inhibition of mushroom tyrosinase (20–40% at 1 mM), while quinoline-thioethers may achieve higher potency due to stronger π-π interactions .

Corrosion Inhibition

- Ethanol, 2-(8-quinolylthio)-: Quinoline’s aromaticity and sulfur’s electron-donating capacity make it effective in adsorbing onto metal surfaces, preventing oxidation (as proposed in ) .

- Comparison with Aliphatic Thioethers: Ethanol, 2-(ethylthio) shows weaker adsorption due to lack of planar structure, reducing corrosion inhibition efficiency .

Physical Properties and Stability

Key Insight: The quinoline-thioether group drastically reduces water solubility compared to methoxy or amino derivatives, necessitating organic solvents for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.